molecular formula C12H17NO2 B8025962 1-Hexyl-4-nitrobenzene

1-Hexyl-4-nitrobenzene

Cat. No.: B8025962
M. Wt: 207.27 g/mol
InChI Key: YLWXUZXLBPAZJZ-UHFFFAOYSA-N
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Description

1-Hexyl-4-nitrobenzene is an organic compound with the molecular formula C₁₂H₁₇NO₂. It consists of a benzene ring substituted with a hexyl group at the first position and a nitro group at the fourth position. This compound is part of the nitrobenzene family, known for its aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-4-nitrobenzene can be synthesized through the nitration of 1-hexylbenzene. The nitration process involves the reaction of 1-hexylbenzene with a mixture of concentrated sulfuric acid and nitric acid. This reaction is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat dissipation. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-4-nitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. For example, halogenation can occur in the presence of a halogen and a Lewis acid catalyst.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts (e.g., aluminum chloride).

Major Products Formed:

    Reduction: 1-Hexyl-4-aminobenzene.

    Substitution: this compound derivatives with halogen substituents.

Scientific Research Applications

1-Hexyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexyl-4-nitrobenzene primarily involves its interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

    Nitrobenzene: The simplest nitrobenzene compound with a single nitro group attached to the benzene ring.

    1-Methyl-4-nitrobenzene: Similar structure with a methyl group instead of a hexyl group.

    1-Ethyl-4-nitrobenzene: Similar structure with an ethyl group instead of a hexyl group.

Uniqueness: 1-Hexyl-4-nitrobenzene is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its shorter alkyl chain analogs. The longer alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules.

Properties

IUPAC Name

1-hexyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWXUZXLBPAZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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